Aniline, 2-isopropyl-N-(2-oxazolin-2-YL)-
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Overview
Description
Aniline, 2-isopropyl-N-(2-oxazolin-2-yl)- is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound is part of the oxazoline family, which is known for its significant biological and chemical properties. The presence of the oxazoline ring in its structure makes it a valuable compound in various fields, including pharmaceuticals, industrial chemistry, and polymer science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aniline, 2-isopropyl-N-(2-oxazolin-2-yl)- typically involves the reaction of aniline derivatives with oxazoline precursors. One common method includes the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often require the use of catalysts such as Lewis acids or transition metal complexes to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of Aniline, 2-isopropyl-N-(2-oxazolin-2-yl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Aniline, 2-isopropyl-N-(2-oxazolin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to oxazolidine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazoles, while reduction can produce oxazolidines .
Scientific Research Applications
Aniline, 2-isopropyl-N-(2-oxazolin-2-yl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Aniline, 2-isopropyl-N-(2-oxazolin-2-yl)- involves its interaction with molecular targets such as enzymes or receptors. The oxazoline ring can coordinate with metal ions, influencing the activity of metalloenzymes or other metalloproteins. Additionally, the compound can act as a nucleophile or electrophile in biochemical pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2-oxazoline
- 2-Isopropenyl-2-oxazoline
- 2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
Uniqueness
Aniline, 2-isopropyl-N-(2-oxazolin-2-yl)- is unique due to its specific substitution pattern on the aniline and oxazoline rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
33587-51-8 |
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Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-(2-propan-2-ylphenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H16N2O/c1-9(2)10-5-3-4-6-11(10)14-12-13-7-8-15-12/h3-6,9H,7-8H2,1-2H3,(H,13,14) |
InChI Key |
MMATURVZOLHANI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC2=NCCO2 |
Origin of Product |
United States |
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